N-(1H-benzotriazol-1-ylmethyl)-3-chloro-5-nitroaniline
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Overview
Description
N-(1H-benzotriazol-1-ylmethyl)-3-chloro-5-nitroaniline is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatility in synthetic chemistry and their wide range of applications in various fields, including medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzotriazol-1-ylmethyl)-3-chloro-5-nitroaniline typically involves the reaction of 3-chloro-5-nitroaniline with benzotriazole in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions . The reaction mechanism involves the nucleophilic substitution of the benzotriazole moiety onto the aniline derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzotriazol-1-ylmethyl)-3-chloro-5-nitroaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The benzotriazole moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzotriazole derivatives.
Scientific Research Applications
N-(1H-benzotriazol-1-ylmethyl)-3-chloro-5-nitroaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of advanced materials, such as corrosion inhibitors and UV stabilizers.
Mechanism of Action
The mechanism of action of N-(1H-benzotriazol-1-ylmethyl)-3-chloro-5-nitroaniline involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects. The compound’s ability to bind to these targets can result in antimicrobial, anticancer, and other pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
N-(1H-Benzotriazol-1-ylmethyl)benzamide: Another benzotriazole derivative with similar synthetic routes and applications.
N-(1H-Benzotriazol-1-ylmethyl)formamide: Known for its use in synthetic chemistry and material science.
Uniqueness
N-(1H-benzotriazol-1-ylmethyl)-3-chloro-5-nitroaniline is unique due to the presence of the chloro and nitro groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s potential as a pharmacological agent and its utility in various industrial applications .
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-3-chloro-5-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5O2/c14-9-5-10(7-11(6-9)19(20)21)15-8-18-13-4-2-1-3-12(13)16-17-18/h1-7,15H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMIFHUSQUSPPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=CC(=CC(=C3)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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